(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine
Description
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group and a 4-methylmorpholin-2-ylmethyl substituent. The compound’s structure combines a strained cyclopropane ring with a morpholine derivative, a six-membered heterocycle containing one oxygen and one nitrogen atom. The 4-methyl group on the morpholine ring introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions. Potential applications include medicinal chemistry, where such amines serve as intermediates for kinase inhibitors or other bioactive molecules.
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWALWQRJAREFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles, such as halides, under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a CB1 receptor antagonist.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. As a CB1 receptor antagonist, it binds to the CB1 receptor, inhibiting its activity. This interaction affects various signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Example Compounds :
- {[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS: 1343611-36-8)
- {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride (CAS: 1986846-63-2)
- Key Features :
- Comparison: The target’s morpholine ring provides a polar, non-aromatic heterocycle, contrasting with the aromatic pyrazole/imidazole in these analogues. Cyclopropylmethyl groups are common across these compounds, highlighting their utility in balancing lipophilicity and rigidity.
- Applications : Likely intermediates for receptor-targeted agents, with the target’s morpholine enhancing solubility for CNS applications .
Research Implications and Gaps
- Synthesis : Reductive amination (as in ) is a plausible route for the target compound, but experimental validation is needed.
- Bioactivity : The target’s morpholine group may improve water solubility compared to nitro or aromatic heterocycles, but pharmacological data are absent.
- Stability : Cyclopropylmethyl groups may mitigate metabolic degradation, though the morpholine’s methyl position (2- vs. 4-) could affect metabolic pathways.
Biological Activity
(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to a morpholine derivative, which contributes to its unique biological properties. Its structure can be represented as follows:
The primary mechanism of action for this compound involves its role as a CB1 receptor antagonist . By binding to the CB1 receptor, it inhibits the receptor's activity, impacting various signaling pathways associated with cannabinoid receptors, which are implicated in numerous physiological processes including appetite regulation, pain sensation, and mood modulation.
1. Receptor Binding Studies
Research indicates that this compound has been investigated for its potential as a ligand in biochemical assays. It shows promise in receptor binding studies, particularly concerning the CB1 receptor, which is significant in the context of therapeutic applications for conditions such as obesity and chronic pain.
2. Therapeutic Potential
The compound has been explored for various therapeutic properties:
- Anti-cancer Activity : Preliminary studies suggest that derivatives of cyclopropylmethylamines exhibit anti-pancreatic cancer properties at low micromolar concentrations. For instance, related compounds demonstrated significant inhibition of pancreatic cell proliferation with IC50 values around 45 µM .
- Antidepressant Effects : Similar compounds have shown antidepressant-like effects in animal models, suggesting that this compound might also possess mood-regulating properties through serotonin receptor modulation .
3. Comparison with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(Cyclopropylmethyl)-4-methyl-2-morpholinylmethanamine | Similar structure | Moderate receptor binding |
| Cyclopropylmethylamine | Lacks morpholine ring | Limited biological activity |
| 4-Methylmorpholine | Contains morpholine ring | No cyclopropyl group |
This table illustrates how the combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies
Several case studies highlight the biological effects of this compound:
- Study on Receptor Interaction : A study demonstrated that the compound effectively inhibited CB1 receptor activity, leading to reduced appetite and potential applications in weight management therapies.
- In Vivo Antidepressant Activity : In animal models subjected to stress tests, compounds similar to this compound showed significant reductions in immobility time compared to control groups, indicating potential antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
